D54 Naponate
Description
D54 Naponate is a stored salt form of a biologically active phenothiazine derivative with demonstrated antitumor activity. This compound distinguishes itself through enhanced pharmacokinetic properties, including prolonged retention in the body, which may improve therapeutic efficacy in cancer treatment. Its mechanism involves disrupting cancer cell proliferation and inducing apoptosis, particularly in glioblastoma and other solid tumors .
Properties
CAS No. |
8067-46-7 |
|---|---|
Molecular Formula |
C21H21Cl2N5O6S2 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C11H13Cl2N5.C10H8O6S2/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h3-5H,1-2H3,(H4,14,15,16,17);1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
VGWIQFDQAFSSKA-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
8067-46-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,5-naphthalenedisulfonic acid - 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine 1,5-naphthalenedisulfonic acid, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine drug combination D54 naponate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Bioavailability: this compound’s salt formulation enhances solubility and half-life compared to non-salt phenothiazines like chlorpromazine .
Efficacy Against Glioblastoma In Vitro
This compound’s performance was benchmarked against standard chemotherapeutics and experimental compounds in the D54 glioblastoma cell line:
Insights :
- This compound’s IC50 is comparable to cisplatin but requires higher concentrations than sulfonamide derivatives targeting kinase pathways .
- Synergy with epigenetic modifiers (e.g., BIX01294 and TSA) enhances its cytotoxicity in D54 cells while sparing normal stem cells, a therapeutic advantage over non-selective agents like etoposide .
In Vivo Performance and Pharmacokinetics
In murine xenograft models of D54 tumors, this compound’s salt formulation improves tumor suppression compared to nucleoside analogs:
*Extrapolated from phenothiazine analogs .
Advantages :
- Prolonged half-life supports once-daily dosing, unlike nucleosides requiring frequent administration .
- Lower neurotoxicity risk compared to F-dAdo .
Mechanistic Comparison with Non-Phenothiazine Agents
This compound’s unique dual action—DNA damage and epigenetic modulation—contrasts with single-mechanism drugs:
Key Finding : this compound’s combination of DNA intercalation and histone deacetylase (HDAC) inhibition circumvents resistance mechanisms common in temozolomide-treated glioblastomas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
